(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride
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Overview
Description
(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and versatile applications. This compound is characterized by a piperidine ring attached to a cyclopropyl group, with a methanol moiety and a hydrochloride salt form. It is used in various fields, including organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors in the presence of catalysts such as phenylsilane and iron complexes . The reaction conditions often include room temperature and methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions that allow for the efficient synthesis of highly functionalized piperidine derivatives. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives .
Scientific Research Applications
(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing biological processes. The compound may modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Piperidin-2-ylmethanol: Similar structure but without the cyclopropyl group.
Uniqueness
(1-Piperidin-2-ylcyclopropyl)methanol;hydrochloride is unique due to the combination of the piperidine ring and the cyclopropyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1-piperidin-2-ylcyclopropyl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-9(4-5-9)8-3-1-2-6-10-8;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYZPOBSXOUXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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